molecular formula C15H13FN2O2S B5879068 N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide

N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide

Cat. No. B5879068
M. Wt: 304.3 g/mol
InChI Key: HRLDAAVSXDKROY-UHFFFAOYSA-N
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Description

N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide binds irreversibly to the cysteine residue in the active site of BTK, inhibiting its kinase activity and downstream signaling pathways. This leads to decreased proliferation and survival of B-cell malignancies, as well as inhibition of the tumor microenvironment and immune evasion mechanisms.
Biochemical and Physiological Effects:
N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a half-life of approximately 6 hours in mice. It is highly selective for BTK, with minimal off-target effects on other kinases. In addition to its anti-tumor effects, N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to enhance the anti-tumor activity of other agents such as rituximab and venetoclax.

Advantages and Limitations for Lab Experiments

One advantage of N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide is its potent and selective inhibition of BTK, making it an attractive tool for studying the role of BTK in B-cell malignancies. However, its irreversible binding to BTK may limit its use in certain experiments where reversible inhibition is desired. Additionally, its high potency may require careful dosing to avoid toxicity and off-target effects.

Future Directions

There are several potential future directions for N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide research. One area of interest is the development of combination therapies that enhance its anti-tumor activity, such as with immune checkpoint inhibitors or other targeted agents. Another area of interest is the investigation of its potential use in other B-cell malignancies beyond CLL and NHL, such as Waldenstrom macroglobulinemia or mantle cell lymphoma. Finally, further studies are needed to fully understand the mechanisms of resistance to BTK inhibitors such as N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide, and to develop strategies to overcome this resistance.

Synthesis Methods

The synthesis of N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide involves a series of chemical reactions, starting with the reaction of 4-fluoroaniline with thiocarbonyldiimidazole to form the corresponding isothiocyanate intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the desired product, N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide. The overall yield of the synthesis is around 50%, and the purity of the final product is greater than 95%.

Scientific Research Applications

N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent inhibition of BTK activity and downstream signaling pathways. In vitro studies have shown that N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide inhibits BTK-mediated phosphorylation of downstream substrates such as PLCγ2 and AKT, leading to decreased cell proliferation and survival in B-cell lymphoma cell lines. In vivo studies have demonstrated efficacy in mouse models of B-cell lymphoma, with significant tumor growth inhibition and prolonged survival.

properties

IUPAC Name

N-[(4-fluorophenyl)carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c1-20-13-8-2-10(3-9-13)14(19)18-15(21)17-12-6-4-11(16)5-7-12/h2-9H,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLDAAVSXDKROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)carbamothioyl]-4-methoxybenzamide

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